Cas no 1311317-51-7 (4-(chloromethyl)-1-methanesulfonyl-2-methoxybenzene)

1311317-51-7 structure
Nome do Produto:4-(chloromethyl)-1-methanesulfonyl-2-methoxybenzene
N.o CAS:1311317-51-7
MF:C9H11ClO3S
MW:234.699840784073
CID:4587791
4-(chloromethyl)-1-methanesulfonyl-2-methoxybenzene Propriedades químicas e físicas
Nomes e Identificadores
-
- 4-(chloromethyl)-2-methoxy-1-(methylsulfonyl)benzene
- 4-(chloromethyl)-1-methanesulfonyl-2-methoxybenzene
-
- Inchi: 1S/C9H11ClO3S/c1-13-8-5-7(6-10)3-4-9(8)14(2,11)12/h3-5H,6H2,1-2H3
- Chave InChI: SIXAKSBTOCXCSL-UHFFFAOYSA-N
- SMILES: C1(S(C)(=O)=O)=CC=C(CCl)C=C1OC
4-(chloromethyl)-1-methanesulfonyl-2-methoxybenzene Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-74351-2.5g |
4-(chloromethyl)-1-methanesulfonyl-2-methoxybenzene |
1311317-51-7 | 95% | 2.5g |
$1707.0 | 2023-02-12 | |
TRC | B422173-10mg |
4-(chloromethyl)-1-methanesulfonyl-2-methoxybenzene |
1311317-51-7 | 10mg |
$ 70.00 | 2022-06-07 | ||
Enamine | EN300-74351-10.0g |
4-(chloromethyl)-1-methanesulfonyl-2-methoxybenzene |
1311317-51-7 | 95% | 10.0g |
$3746.0 | 2023-02-12 | |
Enamine | EN300-74351-0.05g |
4-(chloromethyl)-1-methanesulfonyl-2-methoxybenzene |
1311317-51-7 | 95% | 0.05g |
$202.0 | 2023-02-12 | |
1PlusChem | 1P01AHTV-250mg |
4-(chloromethyl)-1-methanesulfonyl-2-methoxybenzene |
1311317-51-7 | 95% | 250mg |
$514.00 | 2025-03-19 | |
Aaron | AR01AI27-100mg |
4-(chloromethyl)-1-methanesulfonyl-2-methoxybenzene |
1311317-51-7 | 95% | 100mg |
$439.00 | 2025-02-09 | |
Aaron | AR01AI27-250mg |
4-(chloromethyl)-1-methanesulfonyl-2-methoxybenzene |
1311317-51-7 | 95% | 250mg |
$618.00 | 2025-02-09 | |
1PlusChem | 1P01AHTV-10g |
4-(chloromethyl)-1-methanesulfonyl-2-methoxybenzene |
1311317-51-7 | 95% | 10g |
$4692.00 | 2023-12-22 | |
1PlusChem | 1P01AHTV-5g |
4-(chloromethyl)-1-methanesulfonyl-2-methoxybenzene |
1311317-51-7 | 95% | 5g |
$2841.00 | 2025-03-19 | |
A2B Chem LLC | AV68483-10g |
4-(chloromethyl)-1-methanesulfonyl-2-methoxybenzene |
1311317-51-7 | 95% | 10g |
$3979.00 | 2024-04-20 |
4-(chloromethyl)-1-methanesulfonyl-2-methoxybenzene Literatura Relacionada
-
1. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
Angelos B. Canaj,Milosz Siczek,Marta Otręba,Tadeusz Lis,Giulia Lorusso,Marco Evangelisti,Constantinos J. Milios Dalton Trans., 2016,45, 18591-18602
-
Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268
-
Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834
1311317-51-7 (4-(chloromethyl)-1-methanesulfonyl-2-methoxybenzene) Produtos relacionados
- 846599-36-8(1-(4-chlorobenzenesulfonyl)-3-(thiophen-2-yl)methyl-1H,2H,3H-imidazo4,5-bquinoxaline)
- 127971-24-8(Naphthalene, 1-bromo-4-cyclopropyl-)
- 106985-83-5(2-methyl-3-sulfanylbutan-2-ol)
- 116574-09-5(1-Benzhydrylazetidin-3-yl-3-amino-3-iminopropanoate)
- 1417506-95-6(1-m-Tolylethynyl-cyclopentanol)
- 921554-80-5(1-(8-{(4-chlorophenyl)carbamoylmethoxy}quinolin-2-yl)piperidine-4-carboxamide)
- 2145632-33-1(2-amino-2-(1-ethylcyclobutyl)acetic acid)
- 2172591-49-8(5-(bromomethyl)-1-(2-fluorophenyl)-1H-pyrazole)
- 2227847-32-5(methyl (3S)-3-hydroxy-3-(pyrimidin-4-yl)propanoate)
- 2171615-13-5(3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-{3-(methylsulfanyl)cyclopentylcarbamoyl}propanoic acid)
Fornecedores recomendados
BIOOKE MICROELECTRONICS CO.,LTD
Membro Ouro
CN Fornecedor
Reagente

Jinan Hanyu Chemical Co.,Ltd.
Membro Ouro
CN Fornecedor
A granel

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro Ouro
CN Fornecedor
Reagente

Nantong Boya Environmental Protection Technology Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro Ouro
CN Fornecedor
Reagente
